molecular formula C14H9I2NO2S B6599572 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- CAS No. 80360-26-5

1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)-

Cat. No. B6599572
CAS RN: 80360-26-5
M. Wt: 509.10 g/mol
InChI Key: AFFVWVPRGPJOQK-UHFFFAOYSA-N
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Description

1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- is a compound that contains an indole nucleus, which is a combination of a benzene ring and a pyrrole ring . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- involves the use of iodine in anhydrous THF . The reaction mixture is allowed to gradually warm up to room temperature . It is also involved in the preparation of arenes via palladium and tris (tert-butyl)phosphine-catalyzed Suzuki cross-coupling .


Molecular Structure Analysis

The molecular structure of 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- consists of a benzene ring fused with a pyrrole ring, forming an indole nucleus . The compound also contains iodine and phenylsulfonyl groups .


Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .


Physical And Chemical Properties Analysis

1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- is insoluble in water . It is light-sensitive and should be stored in a dark place .

Safety and Hazards

The compound is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents . More specific safety and hazard information is not available in the current literature.

Future Directions

The future directions for 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- could involve further exploration of its biological activities and potential therapeutic applications. Given its reactivity and the diverse biological activities of indole derivatives, it could be a valuable scaffold for the development of new pharmaceuticals .

properties

IUPAC Name

1-(benzenesulfonyl)-2,3-diiodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I2NO2S/c15-13-11-8-4-5-9-12(11)17(14(13)16)20(18,19)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFVWVPRGPJOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464962
Record name 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)-

CAS RN

80360-26-5
Record name 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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